Cas no 92-04-6 (3-chloro-1,1'-biphenyl-4-ol)

3-chloro-1,1'-biphenyl-4-ol structure
3-chloro-1,1'-biphenyl-4-ol structure
Product Name:3-chloro-1,1'-biphenyl-4-ol
Numero CAS:92-04-6
MF:C12H9ClO
MW:204.652262449265
MDL:MFCD00045745
CID:805687
PubChem ID:7074
Update Time:2024-10-26

3-chloro-1,1'-biphenyl-4-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Biphenyl]-4-ol,3-chloro-
    • 4-Biphenylol,3-chloro- (8CI)
    • Phenol, 2-chloro-4-phenyl- (6CI,7CI)
    • 2-Chloro-p-phenylphenol
    • 3-Chloro-4-biphenylol
    • 3-Chloro-4-hydroxybiphenyl
    • 4-Phenyl-2-chlorophenol
    • Dowicide 4
    • NSC 3858
    • Sanidril
    • o-Chloro-p-phenylphenol
    • 2-Chloro-4-phenylphenol
    • 4-Hydroxy-3-chlorobiphenyl
    • 3-Chlorobiphenyl-4-ol
    • 3-Chloro-4-hydroxydiphenyl
    • Phenol, 2-chloro-4-phenyl-
    • 3-Chlor-4-hydroxybifenyl
    • 4-Biphenylol, 3-chloro-
    • Caswell No. 209
    • 3-Chlor-4-hydroxybifenyl [Czech]
    • 3-Chloro-(1,1-biphenyl)-4-ol
    • 3-Chloro-[1,1'-biphenyl]-4-ol
    • EPA Pesticide Chemical Code 062206
    • [1,1'-Biphenyl]-4
    • 3-Chloro[1,1′-biphenyl]-4-ol (ACI)
    • 4-Biphenylol, 3-chloro- (8CI)
    • Phenol, 2-chloro-4-phenyl- (6CI, 7CI)
    • 3-chloro-1,1'-biphenyl-4-ol
    • 3-chloro-4-biphenylo
    • dowicide4
    • 1,1-Biphenyl-4-ol, 3-chloro-
    • 4-BIPHENYLOL,3-CHLORO-
    • CHEMBL406630
    • NSC-3858
    • 3-06-00-03330 (Beilstein Handbook Reference)
    • AI3-03935
    • InChI=1/C12H9ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
    • 3-Chloro[1,1'-biphenyl]-4-ol #
    • BRN 1868370
    • NS00120596
    • D89225
    • BIDD:ER0224
    • BDBM50376216
    • 3-Chloro[1,1a(2)-biphenyl]-4-ol
    • Dowcide 4
    • [1,1'-Biphenyl]-4-ol, 3-chloro-
    • 92-04-6
    • (1,1'-Biphenyl)-4-ol, 3-chloro-
    • NSC3858
    • AS-60605
    • WLN: QR BG DR
    • AKOS000121184
    • 3-chloro-biphenyl-4-ol
    • UNII-229K1W6JFY
    • CS-0190750
    • BZWMYDJJDBFAPE-UHFFFAOYSA-
    • EN300-21187
    • SCHEMBL1513545
    • 229K1W6JFY
    • EINECS 202-120-0
    • Z104493626
    • MFCD00045745
    • Q27253643
    • 4-PHENYL-2-CHLOROPHENOL [MI]
    • MDL: MFCD00045745
    • Inchi: 1S/C12H9ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
    • Chiave InChI: BZWMYDJJDBFAPE-UHFFFAOYSA-N
    • Sorrisi: ClC1C(O)=CC=C(C2C=CC=CC=2)C=1

Proprietà calcolate

  • Massa esatta: 204.03400
  • Massa monoisotopica: 204.0341926g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 177
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.3
  • Superficie polare topologica: 20.2
  • Carica superficiale: 0
  • Conta Tautomer: 3

Proprietà sperimentali

  • Densità: 1.1409 (rough estimate)
  • Punto di fusione: 77.0 to 80.0 deg-C
  • Punto di ebollizione: 293.89°C (rough estimate)
  • Indice di rifrazione: 1.5990 (estimate)
  • PSA: 20.23000
  • LogP: 3.71260

3-chloro-1,1'-biphenyl-4-ol Informazioni sulla sicurezza

3-chloro-1,1'-biphenyl-4-ol Dati doganali

  • CODICE SA:2907199090
  • Dati doganali:

    Codice doganale cinese:

    2907199090

    Panoramica:

    2907199090 Altri monofenoli. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2907199090 altri monofenoli IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

3-chloro-1,1'-biphenyl-4-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C869208-5g
2-Chloro-4-phenylphenol
92-04-6 96%
5g
154.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C0263-25g
3-chloro-1,1'-biphenyl-4-ol
92-04-6 96.0%(GC)
25g
¥430.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0263-25G
2-Chloro-4-phenylphenol
92-04-6 >96.0%(GC)
25g
¥295.00 2024-04-15
abcr
AB139952-25 g
2-Chloro-4-phenylphenol, 96%; .
92-04-6 96%
25g
€65.60 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PS123-1g
3-chloro-1,1'-biphenyl-4-ol
92-04-6 96.0%(GC)
1g
¥102.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PS123-5g
3-chloro-1,1'-biphenyl-4-ol
92-04-6 96.0%(GC)
5g
¥216.0 2022-05-30
Enamine
EN300-21187-0.05g
3-chloro-[1,1'-biphenyl]-4-ol
92-04-6 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-21187-0.1g
3-chloro-[1,1'-biphenyl]-4-ol
92-04-6 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-21187-0.25g
3-chloro-[1,1'-biphenyl]-4-ol
92-04-6 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-21187-0.5g
3-chloro-[1,1'-biphenyl]-4-ol
92-04-6 95.0%
0.5g
$19.0 2025-03-21

3-chloro-1,1'-biphenyl-4-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt
Riferimento
2,5,7-Trisubstituted benzo[b]furans through a copper- and/or palladium-catalyzed assembly and functionalization process
Arcadi, Antonio; Blesi, Federico; Cacchi, Sandro; Fabrizi, Giancarlo; Goggiamani, Antonella, Tetrahedron Letters, 2011, 52(40), 5149-5152

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Dimethylhydrazine dihydrochloride Solvents: Acetonitrile ;  120 min, 120 °C
Riferimento
Synthesis of o-chlorophenols via an unexpected nucleophilic chlorination of quinone monoketals mediated by N,N'-dimethylhydrazine dihydrochloride
Yin, Zhiwei; Zhang, Jinzhu; Wu, Jing; Green, Riana; Li, Sihan; et al, Organic & Biomolecular Chemistry, 2014, 12(18), 2854-2858

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Palladium chloride Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Ligandless palladium catalyzed reactions of arylboronic acids and sodium tetraphenylborate with aryl halides in aqueous media
Bumagin, Nikolai A.; Bykov, Victor V., Tetrahedron, 1997, 53(42), 14437-14450

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  5 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  10 - 15 min, 20 - 25 °C
Riferimento
Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)
Misal, Balu; Palav, Amey; Ganwir, Prerna; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 63,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  overnight, 95 °C
Riferimento
ERβ Ligands. Part 1: The discovery of ERβ selective ligands which embrace the 4-hydroxy-biphenyl template
Edsall, Richard J.; Harris, Heather A.; Manas, Eric S.; Mewshaw, Richard E., Bioorganic & Medicinal Chemistry, 2003, 11(16), 3457-3474

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: 2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1) Solvents: Toluene ;  4 h, 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
Ammonium Salt-Catalyzed Highly Practical Ortho-Selective Monohalogenation and Phenylselenation of Phenols: Scope and Applications
Xiong, Xiaodong ; Yeung, Ying-Yeung, ACS Catalysis, 2018, 8(5), 4033-4043

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Chlorosuccinimide ,  Aluminum chloride Solvents: Dichloromethane ;  rt
Riferimento
Multisubstituted benzo[b]furans through a copper- and/or palladium-catalyzed assembly and functionalization process
Arcadi, Antonio; Blesi, Federico; Cacchi, Sandro; Fabrizi, Giancarlo; Goggiamani, Antonella; et al, Tetrahedron, 2013, 69(7), 1857-1871

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Catalysts: Zirconium chloride (ZrCl4) Solvents: Dichloromethane ;  -78 °C; 6 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade Process
Barluenga, Jose; Jimenez-Aquino, Agustin; Aznar, Fernando; Valdes, Carlos, Journal of the American Chemical Society, 2009, 131(11), 4031-4041

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Methyl triflate Solvents: Toluene ;  2 h, 100 °C
1.2 Reagents: Sodium Solvents: Methanol ;  30 min, rt → 80 °C
Riferimento
Regioselective C-H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds
Gao, Chao; Li, Hongchen; Liu, Miaochang; Ding, Jinchang; Huang, Xiaobo; et al, RSC Advances, 2017, 7(74), 46636-46643

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  rt
Riferimento
Carbazole derivative organic light-emitting compound, ink composition for organic light-emitting diode
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Cationic phenylation of 4-chloroanisole. Study of the migration of chlorine and phenyl group in the ipso-arenium cations
Pilski, J.; Court, J.; Eustathopoulos, H.; Bonnier, J. M., Tetrahedron, 1985, 41(19), 4331-7

Metodo di produzione 12

Condizioni di reazione
Riferimento
Direct Spectroscopic Observation of Closed-Shell Singlet, Open-Shell Singlet, and Triplet p-Biphenylyloxenium Ion
Li, Ming-De; Hanway, Patrick J.; Albright, Toshia R.; Winter, Arthur H.; Phillips, David Lee, Journal of the American Chemical Society, 2014, 136(35), 12364-12370

Metodo di produzione 13

Condizioni di reazione
Riferimento
Palladium-catalyzed phenylation of chloroarenes by sodium tetraphenylborate in aqueous media
Bykov, V. V.; Bumagin, N. A.; Beletskaya, I. P., Doklady Akademii Nauk, 1995, 340(6), 775-8

3-chloro-1,1'-biphenyl-4-ol Raw materials

3-chloro-1,1'-biphenyl-4-ol Preparation Products

Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd